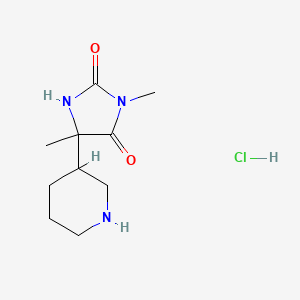

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride

Description

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring an imidazolidine-2,4-dione core substituted with methyl groups at positions 3 and 5, along with a piperidin-3-yl moiety at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula |

C10H18ClN3O2 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

3,5-dimethyl-5-piperidin-3-ylimidazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C10H17N3O2.ClH/c1-10(7-4-3-5-11-6-7)8(14)13(2)9(15)12-10;/h7,11H,3-6H2,1-2H3,(H,12,15);1H |

InChI Key |

QLDQERQMYNDMOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C)C2CCCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 3,5-dimethylimidazolidine-2,4-dione with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while substitution reactions can produce a variety of substituted imidazolidine compounds .

Scientific Research Applications

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

The imidazolidine-2,4-dione (hydantoin) core is shared with several pharmaceuticals and agrochemicals. Key comparisons include:

Structural Insights :

- Piperidine-containing analogs (e.g., Compound 9) exhibit enhanced binding to 5-HT7 and 5-HT1A receptors due to the basic nitrogen in piperidine .

- Thiazolidinediones (e.g., pioglitazone) feature a sulfur atom in the heterocycle, improving metabolic stability compared to hydantoins .

Solubility and Stability

- Hydrochloride salts (e.g., target compound and Compound 9) exhibit improved aqueous solubility compared to free bases. For instance, 4-(Diphenylmethoxy)piperidine Hydrochloride () has a molecular weight of 303.83 g/mol and is likely soluble in polar solvents .

- Aryl-substituted analogs (e.g., 5g in ) with methoxy or halogen groups show lower solubility due to increased lipophilicity .

Analytical and Purity Considerations

All compounds discussed were characterized using:

Biological Activity

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₅ClN₄O₂

- Molecular Weight : 220.7 g/mol

Research indicates that 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride exhibits various mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to inflammatory pathways.

- Antioxidant Properties : It exhibits antioxidant activity, reducing oxidative stress in cellular environments.

- Cytotoxic Effects : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

A study evaluated the cytotoxic effects of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 20.4 | Reactive oxygen species (ROS) generation |

Antibacterial Activity

The compound also demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are presented in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Case Studies

- Case Study on Cancer Cells : In a controlled laboratory setting, treatment with 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione hydrochloride resulted in a significant reduction in cell viability of HeLa cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

- Antibacterial Efficacy : A study investigated the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.